(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound notable for its unique molecular structure, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is commonly utilized in scientific research and pharmaceutical applications due to its potential biological activity. The compound is classified under the category of amines and is recognized by its CAS number 441074-81-3 and molecular formula with a molecular weight of approximately 193.62 g/mol .
The synthesis of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves several key steps:
The synthetic routes may vary based on desired purity and yield, with variations in reaction conditions such as temperature and pressure being critical for optimizing the process.
The molecular structure of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride features a central ethanamine backbone bonded to a difluorophenyl group. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties.
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride can participate in various chemical reactions:
The reactivity of this compound can be attributed to its electron-withdrawing fluorine atoms, which enhance electrophilic character during chemical transformations.
The mechanism of action for (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. The fluorine substituents can enhance binding affinity and selectivity towards these targets, leading to potential therapeutic effects. Research indicates that this compound may influence neurotransmitter systems, although specific pathways remain under investigation .
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable tool in various fields of research and industrial applications.
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral organic salt with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol. Its IUPAC name is (1R)-1-(3,4-difluorophenyl)ethanamine hydrochloride, unambiguously defining its stereochemistry at the chiral center and the positions of fluorine substituents on the aromatic ring [2] [4] [6]. The compound features:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Source/Confirmation Method |
---|---|---|
Molecular Formula | C₈H₁₀ClF₂N | PubChem CID 3815974 [1] |
Molecular Weight | 193.62 g/mol | BLD Pharm [2] |
CAS Number (free base) | 321318-17-6 (S-enantiomer) | SCBT [9] |
CAS Number (hydrochloride) | 441074-81-3 (R-enantiomer hydrochloride) | Sigma-Aldrich [4] [6] |
Storage Conditions | Room temperature, inert atmosphere | ChemScene [4] [6] |
Stereochemical Identifier | InChI Key: KRYCUFKROCITGA-NUBCRITNSA-N | Sigma-Aldrich [4] |
The SMILES notation (C[C@@H](N)C1=CC=C(F)C(F)=C1.[H]Cl
) and InChI code (1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
) encode the compound’s stereochemistry and connectivity, enabling precise computational modeling [2] [4]. The 3,4-difluoro substitution pattern significantly alters the phenyl ring’s electron distribution, increasing its electrophilic character and influencing π-stacking interactions in biological targets [3] [5].
The synthesis of (R)-1-(3,4-difluorophenyl)ethanamine hydrochloride emerged from two intersecting trends in pharmaceutical chemistry: the rise of asymmetric synthesis for enantiopure amines and the strategic incorporation of fluorine to enhance drug-like properties. Key developments include:
Table 2: Historical Development Timeline
Period | Development Milestone | Industry Impact |
---|---|---|
Pre-1990s | Racemic fluoro-amines common; chiral resolution costly | Limited enantiopure drug options |
1990s–2000s | Advances in biocatalysis & asymmetric hydrogenation | Efficient (R)-enantiomer synthesis established |
Post-2010 | Commercial catalog listings (e.g., CAS 441074-81-3) | Accessibility for drug discovery pipelines |
Unlike early racemic fluoro-amines, this compound’s enantioselective synthesis aligns with modern quality-by-design (QbD) principles, ensuring high enantiomeric excess (ee >97%) critical for consistent biological activity [7] [9]. Its utility as a building block is underscored by its application in synthesizing investigational receptor antagonists and enzyme inhibitors, though specific drug names are proprietary [4] [6].
The 3,4-difluoro aromatic motif in this compound exemplifies fluorine’s transformative role in medicinal chemistry. Fluorination at both positions synergistically enhances molecular properties through:
Table 3: Impact of Fluorine Position on Drug Properties
Fluorination Pattern | Key Advantages | Example Drug Applications |
---|---|---|
3,4-Difluoro (as in title compound) | Blocks para-hydroxylation; optimal π-stacking geometry | Kinase inhibitors, antidepressants |
Ortho-Fluoro | Conformational steering via ortho effect | Antipsychotics (e.g., risperidone analogs) |
Trifluoromethyl (-CF₃) | Enhanced lipophilicity & metabolic resistance | Antivirals (efavirenz), anti-inflammatories |
Fluorinated analogs of lead compounds often exhibit 10–100x higher potency than non-fluorinated counterparts. For instance, fluorinated kinase inhibitors demonstrate improved target occupancy due to fluorine’s ability to engage in C-F···H-N or C-F···C=O hydrogen bonds within ATP-binding sites [3] [8] [10]. Approximately 30% of agrochemicals and 20% of pharmaceuticals contain fluorine, including blockbusters like fluoroquinolone antibiotics (e.g., levofloxacin) and HMG-CoA reductase inhibitors (e.g., atorvastatin) [8]. The title compound’s difluoro aryl group is a strategic bioisostere for 3,4-dichloro or 3,4-dimethoxy groups, offering superior metabolic stability without steric bulk [5] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: